![molecular formula C16H20BrNO2 B2785903 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034343-03-6](/img/structure/B2785903.png)
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, also known as Brorphine, is a research chemical that belongs to the class of arylcyclohexylamines. It is a potent and selective kappa-opioid receptor agonist that has attracted attention for its potential therapeutic applications.
Wirkmechanismus
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone acts as a selective kappa-opioid receptor agonist, which means that it binds specifically to the kappa-opioid receptor in the brain and produces its effects through this receptor. The kappa-opioid receptor is involved in the regulation of pain, stress, and addiction. Activation of this receptor produces analgesia, dysphoria, and aversion.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects through its activation of the kappa-opioid receptor. These effects include analgesia, anti-inflammatory effects, dysphoria, and aversion. It has also been shown to produce sedation and respiratory depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone in lab experiments is its high potency and selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation is the potential for side effects such as sedation and respiratory depression, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of pain and addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new kappa-opioid receptor agonists with improved selectivity and reduced side effects. Finally, there is a need for more research on the mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone and other kappa-opioid receptor agonists, which could lead to the development of new treatments for pain, stress, and addiction.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-bromobenzophenone with cyclopropylmethylamine and 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone as a hydrochloride salt. The synthesis method has been optimized to produce high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. As a kappa-opioid receptor agonist, it has been shown to produce analgesia and anti-inflammatory effects in animal models. It has also been studied for its potential to reduce drug-seeking behavior in cocaine-addicted rats.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-5-3-12(4-6-14)9-16(19)18-8-7-15(10-18)20-11-13-1-2-13/h3-6,13,15H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBXZKJGODVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.